

# In-Depth Technical Guide: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

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## Compound of Interest

**Compound Name:** *Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate*

**Cat. No.:** B569453

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CAS Number: 1211595-59-3

## A Comprehensive Overview for Researchers and Drug Development Professionals

**Introduction:** **Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of 1,4-diazepane, a privileged scaffold, it provides a versatile platform for the synthesis of novel therapeutic agents. The incorporation of a methyl group introduces chirality and steric bulk, while the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the unprotected nitrogen atom. This guide provides a detailed overview of its chemical properties, a potential synthetic pathway, and its relevance in the development of new pharmaceuticals.

## Chemical and Physical Properties

The fundamental properties of **Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate** are summarized in the table below, compiled from various chemical suppliers.

Property	Value
CAS Number	1211595-59-3
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	214.31 g/mol
Appearance	Solid
SMILES	CC1CNCCN(C(OC(C)(C)C)=O)C1
InChI	1S/C11H22N2O2/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
InChI Key	KPOYZVQMOOKKQV-UHFFFAOYSA-N

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following are reported <sup>1</sup>H and <sup>13</sup>C NMR spectral data.[1]

<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	<sup>13</sup> C NMR (126 MHz, CDCl <sub>3</sub> )
δ 3.90 – 3.81 (m, 1H)	δ 154.7
δ 3.39 – 3.28 (m, 2H)	δ 78.9
δ 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H)	δ 52.9
δ 1.92 – 1.72 (m, 2H)	δ 46.4
δ 1.58 – 1.48 (m, 1H)	δ 33.1
δ 1.45 (s, 9H)	δ 28.7
δ 1.14 (d, J = 6.3 Hz, 3H)	δ 23.4
δ 20.7	

## Experimental Protocols: A Potential Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **tert-butyl 6-methyl-1,4-diazepane-1-carboxylate** is not readily available in published literature, a general strategy for the preparation of mono-Boc-protected diamines can be adapted. The synthesis of related structures, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been described in patent literature and involves a multi-step sequence starting from a chiral amino alcohol.<sup>[2]</sup> A plausible synthetic workflow for the target molecule is outlined below.

This proposed synthesis involves the protection of one amine of a suitable diamine precursor, followed by cyclization to form the 1,4-diazepane ring. The selective mono-protection of symmetrical diamines can be challenging, often yielding a mixture of unprotected, mono-protected, and di-protected products.

#### General Procedure for Mono-Boc Protection of a Diamine:

- Dissolve the diamine in a suitable solvent (e.g., dichloromethane, methanol).
- Cool the solution in an ice bath.
- Slowly add one equivalent of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) dissolved in the same solvent.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the product by column chromatography on silica gel to isolate the mono-Boc-protected diamine.

## Significance in Drug Discovery

The 1,4-diazepane scaffold is a key structural motif in a wide array of biologically active compounds.<sup>[3][4]</sup> These seven-membered heterocyclic rings are conformationally flexible, allowing them to mimic peptide  $\beta$ -turns and interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.<sup>[3]</sup>

Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including:

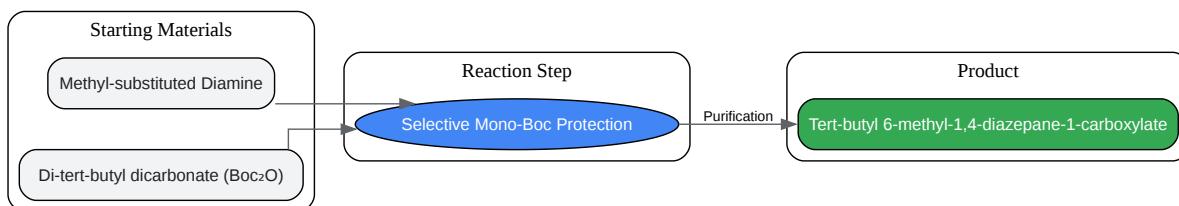
- Antipsychotic
- Anxiolytic
- Anticonvulsant
- Antibacterial
- Antifungal
- Anticancer[4]

The title compound, with its protected amine and a chiral methyl group, serves as a valuable intermediate for creating libraries of diverse 1,4-diazepane derivatives for high-throughput screening in drug discovery programs. The Boc-protecting group can be readily removed under acidic conditions, allowing for subsequent derivatization at that position.

A closely related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a key intermediate in the synthesis of K-115, a Rho-kinase inhibitor.[5] This highlights the potential utility of substituted mono-Boc-1,4-diazepanes in the development of targeted therapies.

## Visualizations

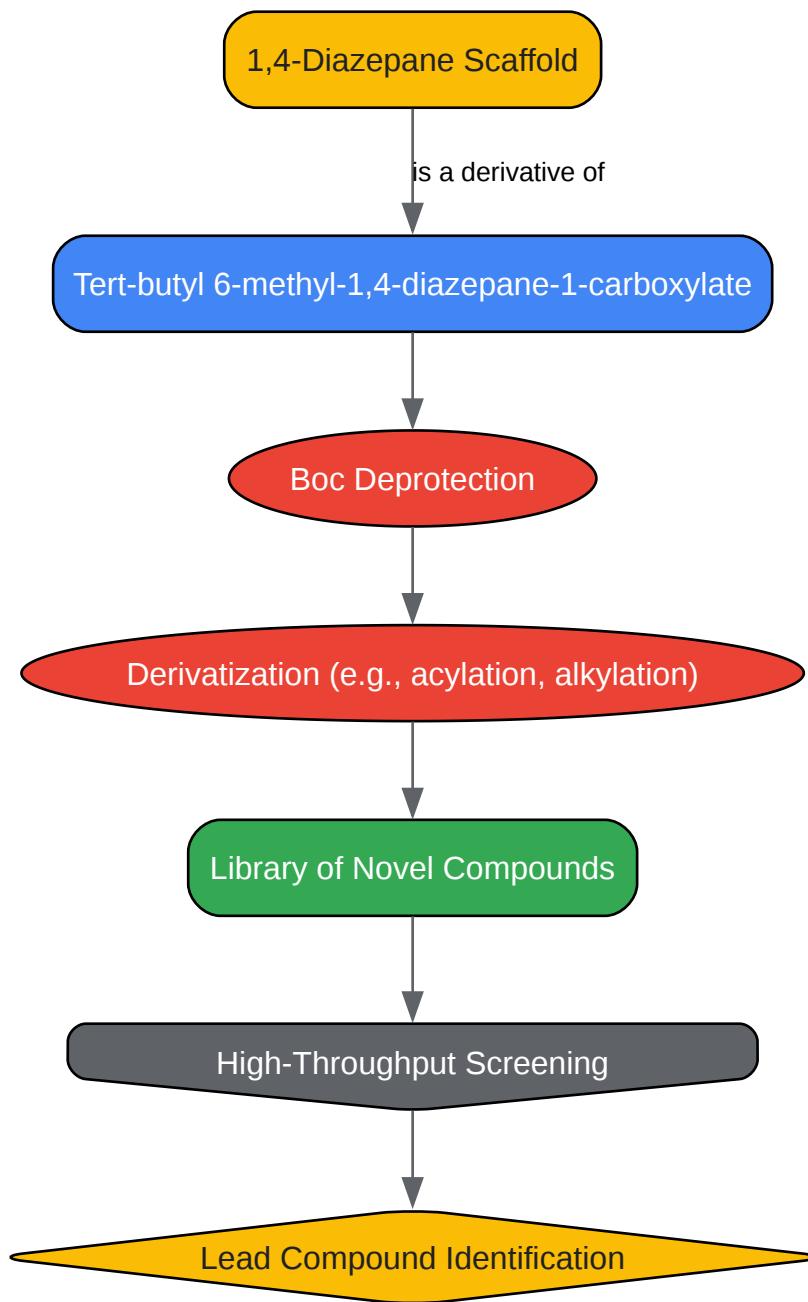
### Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of the target compound.

## Application in Drug Discovery Logic



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Caption: Role as a building block in drug discovery.

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## References

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